molecular formula C17H14BrClN2O B3100260 3-bromo-6-chloro-N-(4-methoxybenzyl)quinolin-2-amine CAS No. 1366131-27-2

3-bromo-6-chloro-N-(4-methoxybenzyl)quinolin-2-amine

Cat. No.: B3100260
CAS No.: 1366131-27-2
M. Wt: 377.7 g/mol
InChI Key: AOPNIFWKRDOEPJ-UHFFFAOYSA-N
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Description

3-bromo-6-chloro-N-(4-methoxybenzyl)quinolin-2-amine is a chemical compound with the molecular formula C17H14BrClN2O and a molar mass of 377.66 g/mol . This compound is part of the quinoline family, which is known for its diverse biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-6-chloro-N-(4-methoxybenzyl)quinolin-2-amine can be achieved through various synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction typically uses palladium as a catalyst and boron reagents under mild and functional group-tolerant conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

3-bromo-6-chloro-N-(4-methoxybenzyl)quinolin-2-amine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms in the compound can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, altering its oxidation state and functional groups.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out under basic conditions.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while oxidation and reduction reactions can lead to changes in the oxidation state of the compound.

Scientific Research Applications

3-bromo-6-chloro-N-(4-methoxybenzyl)quinolin-2-amine has various scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 3-bromo-6-chloro-N-(4-methoxybenzyl)quinolin-2-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    3-bromo-6-chloroquinoline: Lacks the N-(4-methoxybenzyl) group, which may affect its biological activity and applications.

    6-chloro-N-(4-methoxybenzyl)quinolin-2-amine: Lacks the bromine atom, which can influence its reactivity and properties.

Uniqueness

3-bromo-6-chloro-N-(4-methoxybenzyl)quinolin-2-amine is unique due to the presence of both bromine and chlorine atoms, as well as the N-(4-methoxybenzyl) group. These structural features contribute to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

3-bromo-6-chloro-N-[(4-methoxyphenyl)methyl]quinolin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14BrClN2O/c1-22-14-5-2-11(3-6-14)10-20-17-15(18)9-12-8-13(19)4-7-16(12)21-17/h2-9H,10H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOPNIFWKRDOEPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNC2=C(C=C3C=C(C=CC3=N2)Cl)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14BrClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001179200
Record name 2-Quinolinamine, 3-bromo-6-chloro-N-[(4-methoxyphenyl)methyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001179200
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

377.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1366131-27-2
Record name 2-Quinolinamine, 3-bromo-6-chloro-N-[(4-methoxyphenyl)methyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1366131-27-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Quinolinamine, 3-bromo-6-chloro-N-[(4-methoxyphenyl)methyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001179200
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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